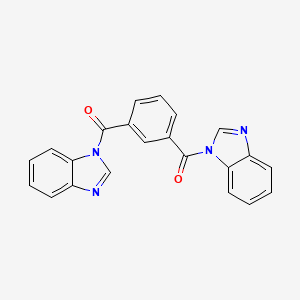
1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole, also known as PDC, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. PDC is a benzimidazole derivative that has two carbonyl groups attached to the phenyl ring at positions 1 and 3. This compound has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole as an anticancer agent involves its ability to bind to the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells. 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole has also been shown to induce autophagy in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole has been shown to have various biochemical and physiological effects, including its ability to inhibit tubulin polymerization, induce apoptosis, and induce autophagy in cancer cells. 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of using 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole in lab experiments is its versatility and potential applications in various fields. 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole can be easily synthesized through various methods and can be used as a building block for the synthesis of MOFs, fluorescent probes, and anticancer agents. However, one of the limitations of using 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole in lab experiments is its potential toxicity and limited solubility in aqueous solutions. Further studies are needed to determine the optimal conditions for using 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole in lab experiments.
将来の方向性
There are several future directions for the study of 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole, including its potential applications in drug delivery, imaging, and catalysis. 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole-based MOFs have shown potential as drug delivery vehicles due to their biocompatibility and ability to release drugs in a controlled manner. 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole-based fluorescent probes have also shown potential as imaging agents for the detection of metal ions in biological systems. Finally, 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole-based catalysts have shown potential in various catalytic reactions, including the synthesis of fine chemicals and pharmaceuticals.
Conclusion
In conclusion, 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole is a versatile and promising compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole has been extensively studied for its biochemical and physiological effects, including its ability to inhibit tubulin polymerization, induce apoptosis, and induce autophagy in cancer cells. Further studies are needed to determine the optimal conditions for using 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole in lab experiments and to explore its potential applications in drug delivery, imaging, and catalysis.
合成法
1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole can be synthesized through various methods, including the reaction between o-phenylenediamine and 1,3-dicarbonyl compounds such as malonic acid or acetylacetone. The reaction is typically carried out in the presence of a catalyst such as ammonium acetate or sodium acetate and a solvent such as ethanol or acetic acid. The resulting product is purified through recrystallization or column chromatography.
科学的研究の応用
1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole has shown promising results as a potential anticancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. In material science, 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. In analytical chemistry, 1,1'-(1,3-phenylenedicarbonyl)bis-1H-benzimidazole has been used as a fluorescent probe for the detection of metal ions such as copper and iron.
特性
IUPAC Name |
[3-(benzimidazole-1-carbonyl)phenyl]-(benzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O2/c27-21(25-13-23-17-8-1-3-10-19(17)25)15-6-5-7-16(12-15)22(28)26-14-24-18-9-2-4-11-20(18)26/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYXHWVICSSRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC=C3)C(=O)N4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzene-1,3-diylbis(1H-benzimidazol-1-ylmethanone) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4942061.png)
![N-{4-[(3-bromobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4942070.png)
![7,9-bis(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4942076.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942081.png)
![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4942103.png)
![4-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4942113.png)
![2-amino-4-[4-(dimethylamino)phenyl]-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4942119.png)
![2-chloro-N-(3,5-dimethylphenyl)-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4942124.png)
![N-(2,4-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4942132.png)
![methyl 2-chloro-5-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4942144.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4942162.png)
![5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid](/img/structure/B4942170.png)
